Home > Products > Screening Compounds P140972 > 7-(3-fluorobenzyl)-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
7-(3-fluorobenzyl)-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione -

7-(3-fluorobenzyl)-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-3754614
CAS Number:
Molecular Formula: C19H22FN5O2
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (2)

    Compound Description: This compound exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. [] It also showed weak affinity for α1- and α2-adrenoreceptors. []

    Compound Description: This series of compounds, derived from compound (2) by introducing various 8-alkylamino substituents, was synthesized and evaluated for cardiovascular activity. [] Some derivatives, such as the 8-benzylamino (11) and 8-(pyridin-2-yl-methylamino) (12) analogues, showed hypotensive activity. [] Similar to compound (2), these derivatives displayed weak affinity for α1- and α2-adrenoreceptors. []

1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (B)

    Compound Description: This compound served as a key intermediate in synthesizing a series of xanthene derivatives studied for their antiasthmatic activity. [] These derivatives were designed as potential Phosphodiesterase 3 inhibitors, targeting the vasodilatory properties of xanthene derivatives. []

7-(2-{4-[1-(3,4-dichlorophenyl)ethyl]piperazin-1-yl}acetyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (8)

    Compound Description: This compound emerged as the most active derivative in a series of xanthene-containing compounds derived from compound (B) and screened for pulmonary vasodilator activity. [] Its potent activity compared to the standard Cilostazol highlighted the potential of these derivatives as antiasthmatic agents. []

7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-pyrine-2,6-dione (WY-49051)

    Compound Description: This compound demonstrated potent H1-antagonist activity with a long duration of action and a favorable central nervous system profile. [] It was identified during the development of new antihistamines, specifically xanthinyl-substituted piperazinyl and piperidinyl derivatives. []

8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione (III)

    Compound Description: This compound's crystal structure was studied and compared to that of 8-amino-7-(2-hydroxy-3-morpholinopropyl)theophylline (I). [] The study revealed structural features of the molecule, including its conformation and hydrogen bonding patterns. []

R[+]-8-([1-[3,4-dimethoxyphenyl]-2-hydroxyethyl]amino) -3,7-dihydro-7-[2-methoxyethyl]-1,3-dimethyl-1H-purine-2,6-dione (MKS-492)

    Compound Description: This compound, a reported type III isozyme inhibitor of cyclic nucleotide phosphodiesterase, effectively inhibited antigen-induced bronchoconstriction in guinea pigs. [] It also exhibited potent inhibitory effects on PAF-induced bronchoconstriction, airway eosinophilia, and allergic cutaneous reactions in animal models. []

Properties

Product Name

7-(3-fluorobenzyl)-1,3-dimethyl-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[(3-fluorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione

Molecular Formula

C19H22FN5O2

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H22FN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-7-6-8-14(20)11-13)18(21-16)24-9-4-3-5-10-24/h6-8,11H,3-5,9-10,12H2,1-2H3

InChI Key

GHMLHEAEWYUGST-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC(=CC=C4)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC(=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.